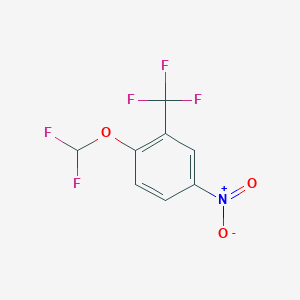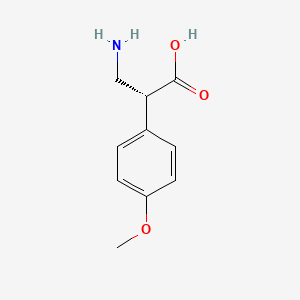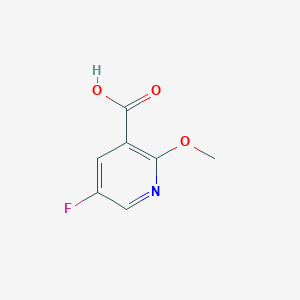
(3aR,4R,5S,7aS)-2-benzyl-5-((R)-1-(3,5-bis(trifluoromethyl)phenyl)ethoxy)-4-(4-fluorophenyl)octahydro-1H-isoindole
Übersicht
Beschreibung
(3aR,4R,5S,7aS)-2-benzyl-5-((R)-1-(3,5-bis(trifluoromethyl)phenyl)ethoxy)-4-(4-fluorophenyl)octahydro-1H-isoindole is a useful research compound. Its molecular formula is C31H30F7NO and its molecular weight is 565.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Neurokinin-1 Receptor Antagonists
- This compound, referred to as 'compound 17', has been identified as a potent, brain-penetrant neurokinin-1 (NK1) receptor antagonist. It is significantly more potent than aprepitant, a marketed NK1 antagonist, and is used in the prevention of chemotherapy-induced and postoperative nausea and vomiting (CINV and PONV). The synthesis includes a Diels-Alder condensation and other complex chemical processes (Jiang et al., 2009).
Chiral Discrimination Studies
- The separation of enantiomers of a related compound was achieved on an amylose tris-3,5-dimethylphenyl carbamate stationary phase. This study is significant in understanding the interactions that govern enantioselectivity, which is crucial in developing drugs with specific desired effects (Bereznitski et al., 2002).
Further Developments in NK1 Antagonists
- Another derivative of this compound was identified as a NK1 antagonist with an additional clearance pathway through glucuronidation, alongside CYP3A4 oxidation. This compound is predicted to have a shorter human half-life and lower drug-drug interaction potential (Kassick et al., 2013).
Julia-Kocienski Olefination
- The compound's precursor, 3,5-bis(trifluoromethyl)phenyl, has been used in Julia-Kocienski olefination reactions, which are significant in organic synthesis. This demonstrates the compound's utility in creating complex organic structures (Alonso et al., 2005).
Tridentate Ligand Complex Formation
- The 3,5-bis(trifluoromethyl)phenyl group has been used to form tridentate ligand complexes. These complexes are studied using various spectroscopic methods, providing insights into ligand-vanadium binding and its applications in medicinal chemistry (Pisano et al., 2013).
1H-Isoindoles Synthesis
- This compound is related to the synthesis of 1-substituted 3-alkoxy-1H-isoindoles, which are valuable in organic and medicinal chemistry. These are synthesized via a two-step process involving phenyllithium compounds and nitriles (Kuroda & Kobayashi, 2015).
Metal Complex Formation
- The 3,5-bis(2-hydroxyphenyl)-1H-1,2,4-triazole, related to the compound , has been used to form metal complexes. These complexes are important for understanding metal-ligand interactions and their applications in various fields of chemistry (Stucky et al., 2008).
Eigenschaften
IUPAC Name |
(3aR,4R,5S,7aS)-2-benzyl-5-[(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]-4-(4-fluorophenyl)-1,3,3a,4,5,6,7,7a-octahydroisoindole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H30F7NO/c1-19(23-13-24(30(33,34)35)15-25(14-23)31(36,37)38)40-28-12-9-22-17-39(16-20-5-3-2-4-6-20)18-27(22)29(28)21-7-10-26(32)11-8-21/h2-8,10-11,13-15,19,22,27-29H,9,12,16-18H2,1H3/t19-,22-,27-,28+,29+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEOACXNVKQSUNX-ZLOCICERSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)OC2CCC3CN(CC3C2C4=CC=C(C=C4)F)CC5=CC=CC=C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)O[C@H]2CC[C@@H]3CN(C[C@H]3[C@@H]2C4=CC=C(C=C4)F)CC5=CC=CC=C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H30F7NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
565.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




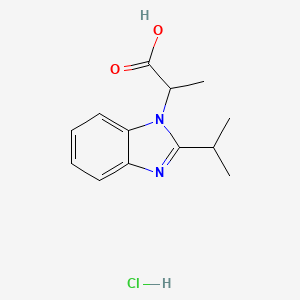
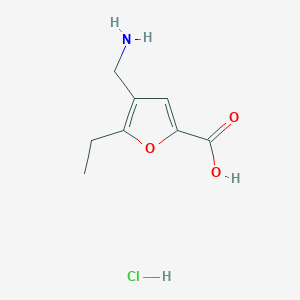
![[4-(Thiophene-2-carbonyl)-piperazin-1-yl]-thiophen-2-yl-methanone hydrochloride](/img/structure/B1390804.png)
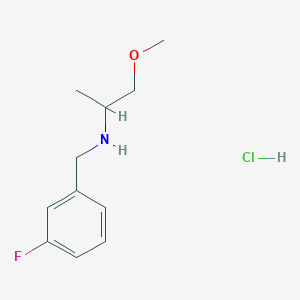


![N-(2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanyl}ethyl)-4-methylbenzamide](/img/structure/B1390810.png)


